molecular formula C20H24N2O4S B6571606 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-48-8

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571606
CAS No.: 946383-48-8
M. Wt: 388.5 g/mol
InChI Key: OBHYRAWBUVVGJP-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound often studied for its potential applications in various scientific fields. The compound's molecular structure incorporates several functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis.

  • Step 1: : The initial step might involve the formation of 1,2,3,4-tetrahydroquinoline through cyclization of suitable precursors.

  • Step 2: : Sulfonylation is carried out by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.

  • Step 3: : The final coupling reaction involves reacting the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing industrial reactors and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms to form oxides.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophilic or electrophilic reagents depending on the functional group being targeted.

Major Products

The products formed will depend on the type of reaction. For instance, oxidation could yield sulfonyl derivatives, while substitution might introduce new functional groups like halogens.

Scientific Research Applications

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying cell signaling pathways due to its structural complexity.

  • Medicine: : Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in materials science for creating specialized polymers or coatings.

Mechanism of Action

The mechanism by which 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects is often tied to its ability to interact with specific molecular targets.

  • Molecular Targets: : Enzymes, receptors, or ion channels within biological systems.

  • Pathways: : May influence signaling pathways such as those involved in inflammation or cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[1-(propane-1-sulfonyl)-tetrahydroisoquinoline]benzamide

  • 2-methoxy-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]benzoate

Highlighting Uniqueness

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its specific arrangement of functional groups, which may impart unique chemical reactivity and biological activity compared to its analogs.

This article provides a comprehensive overview of the compound, highlighting its synthetic routes, chemical behavior, applications, and more. Do you need more details on any specific section?

Properties

IUPAC Name

2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-14-16(10-11-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYRAWBUVVGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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